molecular formula C8H12O B14423638 (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol CAS No. 83096-84-8

(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B14423638
CAS No.: 83096-84-8
M. Wt: 124.18 g/mol
InChI Key: PWRQANNOJCCIKZ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a propynyl group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be achieved through various methods, including:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.

    Grignard Reaction: Reacting a cyclopentanone derivative with a propynyl Grignard reagent under controlled conditions to form the alcohol.

Industrial Production Methods

Industrial production may involve:

    Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate precursors.

    Enzymatic Resolution: Employing enzymes to separate enantiomers and obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction to form saturated derivatives.

    Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated alcohols or hydrocarbons.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in the synthesis of chiral compounds for pharmaceuticals.

Biology and Medicine

    Drug Development: Potential use in the development of new drugs due to its unique structure.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.

    Cyclopentanol: A simpler analog without the propynyl group.

    2-Propynylcyclopentane: Lacking the hydroxyl group.

Highlighting Uniqueness

    Chirality: The (1R,2R) configuration provides unique stereochemical properties.

    Functional Groups: The combination of a hydroxyl group and a propynyl group offers diverse reactivity.

Properties

CAS No.

83096-84-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2R)-2-prop-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m0/s1

InChI Key

PWRQANNOJCCIKZ-JGVFFNPUSA-N

Isomeric SMILES

C#CC[C@H]1CCC[C@H]1O

Canonical SMILES

C#CCC1CCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.